N,N-bis(2-methoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N,N-bis(2-methoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 3-nitrophenyl group at position 6, a methyl group at position 3, and a carboxamide moiety modified with two 2-methoxyethyl chains. This compound belongs to a broader class of imidazo-thiazoles, which are investigated for diverse pharmacological activities, including antimicrobial, antiviral, and enzyme-inhibitory effects .
Properties
IUPAC Name |
N,N-bis(2-methoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-13-17(18(24)21(7-9-27-2)8-10-28-3)29-19-20-16(12-22(13)19)14-5-4-6-15(11-14)23(25)26/h4-6,11-12H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXHXXQGTVKCQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N(CCOC)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-bis(2-methoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound within the imidazo[2,1-b]thiazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
The compound is characterized by the following molecular properties:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H16N4O4S |
| Molecular Weight | 336.38 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways:
- Antimicrobial Activity : The compound has been shown to inhibit enzymes involved in bacterial cell wall synthesis. This leads to significant antimicrobial effects against various bacterial strains.
- Antitumor Effects : In cancer research, it has been observed that the compound can disrupt microtubule function in cancer cells, thereby inducing apoptosis and inhibiting cell division. This effect is particularly notable in studies focusing on pancreatic cancer cells where it targets focal adhesion kinase (FAK) pathways .
Inhibition Studies
Recent studies have evaluated the inhibitory potential of this compound against various biological targets:
- Carbonic Anhydrase Inhibition : Compounds derived from similar scaffolds have demonstrated varying degrees of inhibition against cytosolic and tumor-associated carbonic anhydrase isoforms. Some derivatives exhibited significant inhibition with Ki values below 100 µM.
- FAK Phosphorylation : Inhibition studies on FAK phosphorylation in mesothelioma cells indicated that compounds similar to this compound showed promising antitumor activity with IC50 values ranging from 0.59 to 2.81 µM .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the imidazo[2,1-b]thiazole scaffold significantly influence biological activity:
- Nitro Group Influence : The presence of nitro groups enhances certain biological activities while reducing others. Variations in substituents on the phenyl ring correlate with changes in potency against specific bacterial strains.
Antitumor Activity
A recent study highlighted the effectiveness of imidazo[2,1-b]thiazole derivatives in inhibiting tumor growth. The compounds were tested on primary cell cultures of peritoneal mesothelioma, showing significant antiproliferative and antimigratory activities. The results indicated that these compounds could potentiate the effects of existing chemotherapeutics like gemcitabine by modulating key transporters such as human equilibrative nucleoside transporter-1 (hENT-1) .
Antimicrobial Studies
In another study focused on antimicrobial properties, derivatives similar to this compound were evaluated for their efficacy against resistant bacterial strains. Results showed promising inhibition rates, suggesting potential therapeutic applications in treating infections caused by resistant bacteria.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
N-(4-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide ():
- Differs in the carboxamide substituent (N-(4-acetamidophenyl) vs. N,N-bis(2-methoxyethyl)).
- The acetamidophenyl group may reduce solubility due to its aromaticity, whereas the bis(2-methoxyethyl) groups enhance hydrophilicity.
- The nitro group at position 6 is retained, suggesting shared electronic properties for target engagement .
The benzo[d] fusion increases planarity, which may affect membrane permeability compared to the non-fused imidazo-thiazole core .
N,3-bis(4-chlorophenyl)benzo[d]imidazo[2,1-b]thiazol-2-amine ():
- Chlorophenyl substituents provide electron-withdrawing effects but lack the nitro group’s strong polarization.
- The amine group at position 2 contrasts with the carboxamide, altering charge distribution and solubility .
Key Observations :
- The target compound’s bis(2-methoxyethyl) groups likely reduce LogP and improve aqueous solubility compared to aromatic or ester-substituted analogues.
- The 3-nitrophenyl group may enhance binding to enzymes or receptors requiring electron-deficient aromatic interactions, as seen in metallo-β-lactamase inhibitors (cf. ) .
- Synthetic flexibility : Carboxamide derivatives allow modular substitution (e.g., acetamidophenyl vs. methoxyethyl), enabling tailored pharmacokinetic optimization .
Q & A
Q. Methodology :
- 1H/13C NMR : Key peaks include:
- δ 2.28 ppm (singlet, methyl group on imidazo-thiazole) .
- δ 3.50–3.70 ppm (multiplet, methoxyethyl protons) .
- Mass Spectrometry : [M+H]+ peak at m/z 491.1 (calculated for C₂₃H₂₇N₄O₆S) .
- X-ray Crystallography : SHELX software refines crystal structures, confirming nitro-phenyl orientation and planarity of the heterocyclic core .
Advanced: How to resolve contradictions in biological activity data across analogs?
Case Study :
A structural analog, 3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid, showed anticancer activity (IC₅₀ = 8.2 µM) in one study but was inactive in another. Possible explanations:
| Factor | Impact | Resolution Strategy |
|---|---|---|
| Solubility | Poor aqueous solubility limits bioavailability | Use DMSO/PBS co-solvent systems; measure logP . |
| Assay Variability | Cell line-specific sensitivity | Validate across ≥3 cell lines (e.g., MCF-7, HeLa, A549) . |
| Metabolite Interference | Nitro group reduction alters activity | Test under anaerobic conditions; monitor metabolites via LC-MS . |
Basic: What are the compound’s potential pharmacological applications?
Q. Evidence from Analogs :
| Analog Structure | Biological Activity | Mechanism |
|---|---|---|
| 6-(3-Nitrophenyl)imidazo-thiazoles | Anticancer (Topoisomerase II inhibition) | DNA intercalation; ROS generation |
| N-methoxyethyl carboxamides | Antimicrobial (Gram+ bacteria) | Disruption of cell membrane integrity |
| Hypothesis : The nitro group and methoxyethyl side chains may enhance DNA-binding affinity and solubility, respectively . |
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Q. Methodology :
- Core Modifications : Synthesize derivatives with:
- Varied aryl groups (e.g., 4-fluorophenyl vs. 3-nitrophenyl).
- Alternative side chains (e.g., replacing methoxyethyl with piperazine).
- Assay Design :
- In vitro : Measure IC₅₀ against kinase panels (e.g., EGFR, VEGFR2).
- In silico : Perform molecular docking (AutoDock Vina) to predict binding modes .
Data Interpretation :
- Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity .
Basic: What are the stability and storage recommendations?
Q. Methodology :
- Stability : Susceptible to hydrolysis under acidic/basic conditions.
- Half-life in pH 7.4 buffer: >48 hours; pH 2.0: <6 hours .
- Storage : -20°C in amber vials under argon; desiccate to prevent nitro group degradation .
Advanced: How to optimize crystallization for X-ray analysis?
Q. Protocol :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
